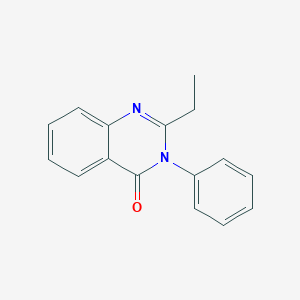

2-Ethyl-3-phenylquinazolin-4-one

Overview

Description

2-Ethyl-3-phenylquinazolin-4-one is a heterocyclic compound with the molecular formula C16H14N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethyl-3-phenylquinazolin-4-one involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. This reaction is typically carried out under solvent- and transition metal-free conditions, using t-BuONa as a base and oxygen as a green oxidant. The reaction is performed at 120°C for 24 hours, yielding the desired product in high yield .

Another method involves the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulphide in boiling anhydrous pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-phenylquinazolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the quinazolinone ring.

Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and other green oxidants.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with different functional groups, while substitution reactions can yield a variety of substituted quinazolinones.

Scientific Research Applications

2-Ethyl-3-phenylquinazolin-4-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound has shown potential as an antibacterial, antifungal, and anticancer agent.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase and thymidylate synthase, which are involved in DNA repair and synthesis . This inhibition can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

- 2-Phenylquinazolin-4-one

- 3-Phenylquinazolin-4-one

- 2-Methylquinazolin-4-one

Comparison

2-Ethyl-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, it may exhibit different pharmacological properties and potential therapeutic applications .

Biological Activity

2-Ethyl-3-phenylquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, making it a subject of interest in various fields of research.

Molecular Formula: C16H14N2O

The compound can be synthesized through several methods, including the oxidative coupling of 2-aminobenzamide with benzyl alcohol under solvent-free conditions. Another method involves refluxing 2-aminobenzoic acid with phenyl isothiocyanate followed by thiation with phosphorus pentasulfide in anhydrous pyridine. These synthetic routes allow for the production of this compound in high yields, which is essential for further biological evaluation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of quinazolinone, including this compound, showed dose-dependent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various strains. For instance, it demonstrated effectiveness against Candida albicans, with an inhibition zone value of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL. Compared to standard antibacterial drugs like ampicillin, it exhibited comparable or superior efficacy against certain bacterial strains .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Quinazolinone derivatives have been shown to inhibit critical enzymes involved in DNA repair and synthesis, such as poly(ADP-ribose) polymerase and thymidylate synthase. This inhibition can lead to impaired cellular proliferation in cancer cells and enhanced susceptibility to apoptosis.

Case Studies

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer properties of quinazolinone derivatives highlighted the efficacy of this compound. In vitro assays revealed that this compound effectively inhibited the growth of multiple cancer cell lines when administered at varying concentrations over a defined period. The results were consistent across different studies, affirming its potential as a therapeutic agent .

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial properties of several quinazolinone derivatives, including this compound. It was found to possess notable activity against both Gram-positive and Gram-negative bacteria, particularly demonstrating effectiveness against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the quinazolinone structure could enhance its antimicrobial potency .

Properties

IUPAC Name |

2-ethyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-15-17-14-11-7-6-10-13(14)16(19)18(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLSIWMJFKVWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352138 | |

| Record name | 2-ethyl-3-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5260-41-3 | |

| Record name | 2-ethyl-3-phenylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.